Cas no 2503-26-6 (Destruxin B)

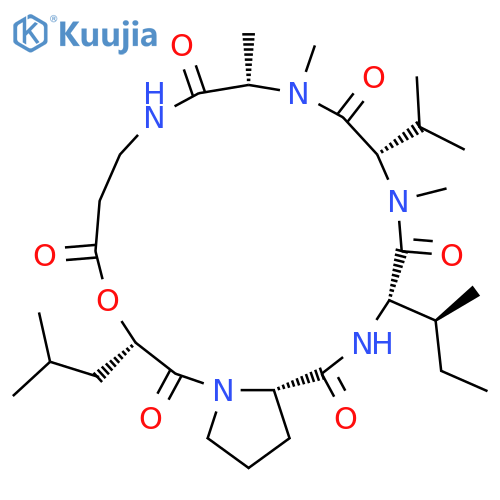

Destruxin B structure

Destruxin B 化学的及び物理的性質

名前と識別子

-

- Destruxin B (9CI)

- .β.-Alanine, N-[N-[N-[N-[1-(D-2-hydroxy-4-methyl-1-oxopentyl)-L-prolyl]-L-isoleucyl]-N-methyl-L-valyl]-N-methyl-L-alanyl]-, .ρ.-lactone

- destruxin B

- 2503-26-6

- 7R6CR62KFE

- SB-242536

- UNII-7R6CR62KFE

- BRN 0601704

- (3R,10S,13S,16S,19S)-16-[(2S)-Butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

- CHEMBL4524056

- NSC 236580

- CYCLO(N-METHYL-L-ALANYL-.BETA.-ALANYL-(2R)-2-HYDROXY-4-METHYLPENTANOYL-L-PROLYL-L-ISOLEUCYL-N-METHYL-L-VALYL)

- Q27268746

- PYRROLO(1,2-D)(1,4,7,10,13,16)OXAPENTAAZACYCLONONADECINE-1,4,7,10,14,17(11H,16H)-HEXONE, 3-SEC-BUTYLDODECAHYDRO-16-ISOBUTYL-6-ISOPROPYL-5,8,9-TRIMETHYL-

- NSC-236580

- MEGxm0_000393

- 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone

- MLS002702090

- SMR001565659

- ACon1_002320

- .beta.-Alanine, .rho.-lactone

- CHEBI:181259

- BRD-A00124178-001-01-9

- DTXSID10947891

- BD162718

- SCHEMBL22163465

- NCGC00169957-03_C30H51N5O7_3-sec-Butyl-16-isobutyl-6-isopropyl-5,8,9-trimethyldodecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexone

- NCGC00169957-01

- CHEMBL1736621

- 16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

- NCGC00169957-03

- (3R,10R,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

- F82420

- .beta.-Alanine, N-[N-[N-[N-[1-(D-2-hydroxy-4-methyl-1-oxopentyl)-L-prolyl]-L-isoleucyl]-N-methyl-L-valyl]-N-methyl-L-alanyl]-, .rho.-lactone

- Destruxin-B

- MLSMR

- DA-62801

- Destruxin B

-

- インチ: InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21-,22-,24-,25-/m0/s1

- InChIKey: GNBHVMBELHWUIF-BKWLFHPQSA-N

- ほほえんだ: CC(C[C@@H]1OC(=O)CCNC(=O)[C@H](C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H]([C@H](CC)C)NC(=O)[C@@H]2CCCN2C1=O)C

計算された属性

- せいみつぶんしりょう: 593.37913

- どういたいしつりょう: 593.379

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 42

- 回転可能化学結合数: 5

- 複雑さ: 1020

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 145Ų

じっけんとくせい

- 密度みつど: 1.17

- ふってん: 875°Cat760mmHg

- フラッシュポイント: 483°C

- 屈折率: 1.535

- PSA: 145.43

- LogP: 1.78730

Destruxin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D370930-5mg |

Destruxin B |

2503-26-6 | 5mg |

$873.00 | 2023-05-18 | ||

| LKT Labs | D183745-100 μg |

Destruxin B |

2503-26-6 | ≥96% | 100μg |

$92.80 | 2023-04-12 | |

| LKT Labs | D183745-1 mg |

Destruxin B |

2503-26-6 | ≥96% | 1mg |

$556.20 | 2023-07-11 | |

| MedChemExpress | HY-N6690-5mg |

Destruxin B |

2503-26-6 | 99.35% | 5mg |

¥27500 | 2023-08-31 | |

| 1PlusChem | 1P002QOW-1mg |

Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] |

2503-26-6 | ≥95% | 1mg |

$404.00 | 2025-02-19 | |

| LKT Labs | D183745-5mg |

Destruxin B |

2503-26-6 | ≥96% | 5mg |

$2336.10 | 2024-05-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T11009-1mg |

Destruxin B |

2503-26-6 | >98% | 1mg |

¥8310.00 | 2024-08-09 | |

| 1PlusChem | 1P002QOW-5mg |

Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] |

2503-26-6 | ≥95% | 5mg |

$833.00 | 2025-02-19 | |

| A2B Chem LLC | AB27104-1mg |

Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] |

2503-26-6 | ≥95% | 1mg |

$428.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2136333-1mg |

Destruxin B, 97.5%, From Metarrhizium anisopliae |

2503-26-6 | 97.5% | 1mg |

¥3611.00 | 2024-08-09 |

Destruxin B 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2503-26-6 (Destruxin B) 関連製品

- 147859-80-1(CA-074 methyl ester)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2503-26-6)Destruxin B

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):1042.0/3723.0

PRIBOLAB PTE.LTD

(CAS:2503-26-6)Pribolab®Destruxin B

清らかである:99%/99%/99%

はかる:10mg/5mg/1mg

価格 ($):問い合わせ/問い合わせ/問い合わせ